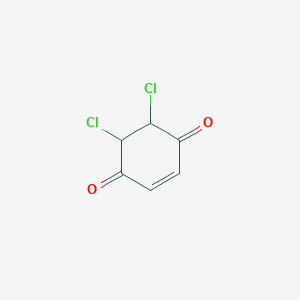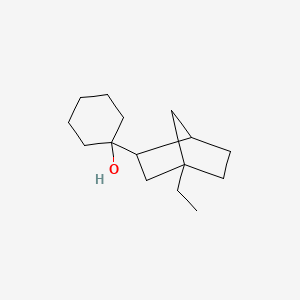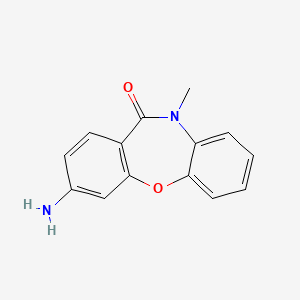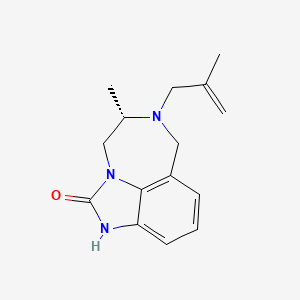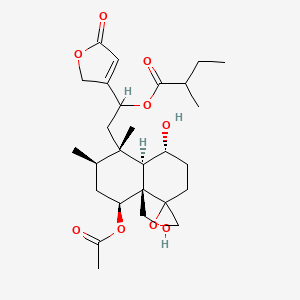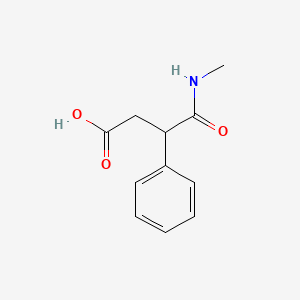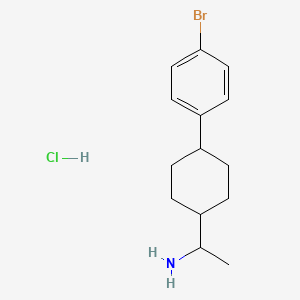
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride is a chemical compound that belongs to the class of substituted cyclohexylamines. This compound is characterized by the presence of a bromophenyl group attached to a cyclohexane ring, which is further substituted with a methyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride typically involves the following steps:
Bromination: The starting material, phenylcyclohexane, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Alkylation: The brominated phenylcyclohexane is then subjected to alkylation using a suitable alkylating agent to introduce the alpha-methyl group.
Amination: The alkylated product is then reacted with an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during each step of the synthesis. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a phenylcyclohexane derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenylcyclohexane derivatives.
Substitution: Formation of substituted phenylcyclohexane derivatives with various functional groups.
科学研究应用
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)-cyclohexanemethylamine hydrochloride: Lacks the alpha-methyl group.
4-(4-Chlorophenyl)-alpha-methylcyclohexanemethylamine hydrochloride: Contains a chlorine atom instead of a bromine atom.
4-(4-Fluorophenyl)-alpha-methylcyclohexanemethylamine hydrochloride: Contains a fluorine atom instead of a bromine atom.
Uniqueness
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The alpha-methyl group also adds to its distinct chemical properties, making it different from other similar compounds.
属性
CAS 编号 |
113524-38-2 |
|---|---|
分子式 |
C14H21BrClN |
分子量 |
318.68 g/mol |
IUPAC 名称 |
1-[4-(4-bromophenyl)cyclohexyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C14H20BrN.ClH/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13;/h6-12H,2-5,16H2,1H3;1H |
InChI 键 |
ZUZZZOFENQFNRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCC(CC1)C2=CC=C(C=C2)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


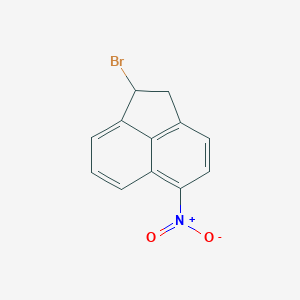


![2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione](/img/structure/B12795615.png)
